3-ethyl 5-methyl 1-(2-cyanoethyl)-1H-pyrazole-3,5-dicarboxylate

JAK inhibition acyclic cyanoethylpyrazole kinase inhibitor pharmacophore

3-Ethyl 5-methyl 1-(2-cyanoethyl)-1H-pyrazole-3,5-dicarboxylate (CAS 1779132-98-7, molecular formula C₁₁H₁₃N₃O₄, MW 251.24) is a 1,3,5‑trisubstituted pyrazole derivative that belongs to the broader class of acyclic cyanoethylpyrazoles, a scaffold that has been claimed as a Janus kinase (JAK) inhibitory pharmacophore in patents assigned to Merck Sharp & Dohme Corp. Unlike symmetric dialkyl pyrazole‑3,5‑dicarboxylates, this compound carries two orthogonal ester functionalities—a 3‑ethyl ester and a 5‑methyl ester—together with a pendant 1‑(2‑cyanoethyl) group, providing three chemically addressable handles for downstream elaboration.

Molecular Formula C11H13N3O4
Molecular Weight 251.242
CAS No. 1779132-98-7
Cat. No. B2539393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-ethyl 5-methyl 1-(2-cyanoethyl)-1H-pyrazole-3,5-dicarboxylate
CAS1779132-98-7
Molecular FormulaC11H13N3O4
Molecular Weight251.242
Structural Identifiers
SMILESCCOC(=O)C1=NN(C(=C1)C(=O)OC)CCC#N
InChIInChI=1S/C11H13N3O4/c1-3-18-10(15)8-7-9(11(16)17-2)14(13-8)6-4-5-12/h7H,3-4,6H2,1-2H3
InChIKeyWHHFBPGSOCOVTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Ethyl 5-methyl 1-(2-cyanoethyl)-1H-pyrazole-3,5-dicarboxylate (CAS 1779132-98-7): Procurement-Relevant Structural and Physicochemical Profile


3-Ethyl 5-methyl 1-(2-cyanoethyl)-1H-pyrazole-3,5-dicarboxylate (CAS 1779132-98-7, molecular formula C₁₁H₁₃N₃O₄, MW 251.24) is a 1,3,5‑trisubstituted pyrazole derivative that belongs to the broader class of acyclic cyanoethylpyrazoles, a scaffold that has been claimed as a Janus kinase (JAK) inhibitory pharmacophore in patents assigned to Merck Sharp & Dohme Corp. [1]. Unlike symmetric dialkyl pyrazole‑3,5‑dicarboxylates, this compound carries two orthogonal ester functionalities—a 3‑ethyl ester and a 5‑methyl ester—together with a pendant 1‑(2‑cyanoethyl) group, providing three chemically addressable handles for downstream elaboration [2]. The compound is commercially supplied at ≥98% purity by multiple ISO‑certified vendors for research and further manufacturing use .

Why In-Class Pyrazole‑3,5‑Dicarboxylates Cannot Simply Replace 3-Ethyl 5-methyl 1-(2-cyanoethyl)-1H-pyrazole-3,5-dicarboxylate


Within the family of pyrazole‑3,5‑dicarboxylate building blocks, three structural variables critically determine the downstream chemistry and biological profile: (i) the presence or absence of an N1‑cyanoethyl group, (ii) the identity of the two ester substituents, and (iii) whether the esters are symmetric or asymmetric. The target compound uniquely combines an N1‑cyanoethyl handle—a moiety identified as essential for JAK inhibitory activity in the acyclic cyanoethylpyrazole patent series [1]—with a mixed 3‑ethyl/5‑methyl ester pattern. Compounds lacking the N1‑cyanoethyl group, such as 3‑ethyl 5‑methyl 1H‑pyrazole‑3,5‑dicarboxylate (CAS 565196‑84‑1), cannot engage the same binding interactions [1]. Conversely, symmetric diethyl or dimethyl pyrazole‑3,5‑dicarboxylates (e.g., compounds 3 and 6 in Reviriego et al. [2]) offer only a single ester reactivity profile, forfeiting the orthogonal deprotection strategies enabled by the mixed ethyl/methyl pattern. Generic substitution with either a des‑cyanoethyl analog or a symmetric diester would therefore alter both the pharmacophoric potential and the synthetic versatility of the scaffold.

Quantitative Differentiation Evidence for 3-Ethyl 5-methyl 1-(2-cyanoethyl)-1H-pyrazole-3,5-dicarboxylate Versus Closest Analogs


N1‑Cyanoethyl Group as a JAK Pharmacophore Determinant: Class‑Level Inference from the Merck Cyanoethylpyrazole Patent

The Merck patent US 9,493,441 B2 explicitly defines the 1‑(2‑cyanoethyl)pyrazole substructure as an essential component of the claimed JAK‑inhibitory pharmacophore [1]. Compounds within this patent series—all bearing an N1‑(2‑cyanoethyl) group on the pyrazole ring—demonstrate JAK inhibitory activity sufficient for advancement as treatments for rheumatoid arthritis, asthma, COPD, and cancer [1]. In contrast, the des‑cyanoethyl analog 3‑ethyl 5‑methyl 1H‑pyrazole‑3,5‑dicarboxylate (CAS 565196‑84‑1) lacks this moiety entirely and therefore falls outside the claimed pharmacophore space . No direct, head‑to‑head JAK inhibition IC₅₀ data for this specific compound versus its des‑cyanoethyl analog are publicly available.

JAK inhibition acyclic cyanoethylpyrazole kinase inhibitor pharmacophore

Orthogonal Ester Reactivity: Mixed 3‑Ethyl/5‑Methyl Diester Versus Symmetric Diethyl or Dimethyl Analogs

The target compound possesses a 3‑ethyl ester and a 5‑methyl ester simultaneously. This mixed‑ester configuration enables sequential, chemoselective hydrolysis: the methyl ester is generally more susceptible to nucleophilic cleavage under mildly basic conditions (e.g., LiOH in THF/H₂O) or to enzymatic hydrolysis, while the ethyl ester requires more forcing conditions (e.g., KOH in refluxing EtOH) [1][2]. Symmetric diethyl pyrazole‑3,5‑dicarboxylate (compound 3 in Reviriego et al.) and dimethyl pyrazole‑3,5‑dicarboxylate (compound 6 in the same study) each contain only a single ester type, precluding selective monodeprotection [3]. The experimentally measured TPSA (94.21 Ų) and LogP (0.76) of the target compound further differentiate its polarity and permeability profile from symmetric analogs, though no directly comparable measurements for 3,5‑diethyl or 3,5‑dimethyl esters are reported in the same study.

orthogonal deprotection mixed ester regioselective hydrolysis synthetic building block

Antiprotozoal Activity Baseline from the Dialkyl Pyrazole‑3,5‑Dicarboxylate Class: Context for the Target Compound

The Reviriego et al. (2017) study establishes quantitative antiprotozoal benchmarks for the dialkyl pyrazole‑3,5‑dicarboxylate scaffold, though the tested compounds (2–9) are simple symmetric diesters and their sodium salts—none carry the N1‑cyanoethyl group [1]. Diethyl ester 3 displayed in vitro IC₅₀ values against T. cruzi amastigotes that were superior to the reference drug benznidazole, with a selectivity index (SI = CC₅₀ Vero cells / IC₅₀ parasite) 8–72 times higher than benznidazole [1]. Its sodium salt 8 showed parallel superiority and was advanced to an in vivo murine model of acute and chronic Chagas disease, where it significantly reduced parasitemia without notable acute toxicity [1]. The target compound, by virtue of its shared pyrazole‑3,5‑dicarboxylate core, belongs to the same scaffold class, but no data exist to confirm whether the N1‑cyanoethyl substituent enhances, diminishes, or leaves unchanged this antiprotozoal activity.

antiprotozoal Trypanosoma cruzi Leishmania selectivity index pyrazole-3,5-dicarboxylate

Commercial Purity Specification of 3-Ethyl 5-methyl 1-(2-cyanoethyl)-1H-pyrazole-3,5-dicarboxylate Versus Analog Supply Grade

The target compound is consistently supplied at ≥98% purity (NLT 98%) by multiple ISO‑certified vendors, including MolCore and Leyan, in quantities ranging from 100 mg to 25 g . In contrast, the des‑cyanoethyl analog 3‑ethyl 5‑methyl 1H‑pyrazole‑3,5‑dicarboxylate (CAS 565196‑84‑1) is typically offered at 95% purity . While this 3‑percentage‑point purity differential is modest in absolute terms, the presence of a defined 98% purity specification with ISO‑certified quality systems reduces the risk of unidentified impurities that could confound biological assay results or interfere with subsequent synthetic steps.

purity specification ISO certification research chemical quality control

Recommended Application Scenarios for 3-Ethyl 5-methyl 1-(2-cyanoethyl)-1H-pyrazole-3,5-dicarboxylate Based on Available Evidence


JAK‑Focused Medicinal Chemistry: Hit‑to‑Lead and Lead Optimization Programs Targeting the Cyanoethylpyrazole Pharmacophore

This compound serves as a direct entry point into the acyclic cyanoethylpyrazole JAK inhibitor chemical space claimed by Merck (US 9,493,441 B2) [1]. The intact N1‑cyanoethyl group and mixed ester pattern make it suitable as a core scaffold for parallel library synthesis: the 5‑methyl ester can be selectively hydrolyzed to the carboxylic acid for amide coupling, the 3‑ethyl ester can be retained or transformed under orthogonal conditions, and the cyano group can be reduced to a primary amine for additional diversification .

Antiprotozoal Drug Discovery: Scaffold‑Hopping from Symmetric Pyrazole‑3,5‑Dicarboxylates to N1‑Substituted Analogs

The compelling antiprotozoal activity of simple dialkyl pyrazole‑3,5‑dicarboxylates (selectivity indices 8–72× higher than benznidazole against T. cruzi amastigotes and 15–113× higher than glucantime against Leishmania spp.) [1] motivates the exploration of N1‑cyanoethyl derivatives such as the target compound. Systematic structure‑activity relationship (SAR) studies comparing this compound with symmetric diesters can probe the impact of N1‑substitution on potency and selectivity, potentially yielding leads with improved pharmacokinetic properties conferred by the cyanoethyl group.

Synthetic Methodology Development: Orthogonal Diester as a Demonstration Substrate for Chemoselective Transformations

The mixed 3‑ethyl/5‑methyl pattern, combined with the reducible nitrile and the pyrazole ring itself, provides a multi‑functional substrate for developing and benchmarking new chemoselective reagents or catalytic methods. The measurable physicochemical parameters (TPSA = 94.21 Ų, LogP = 0.76) [1] facilitate chromatographic and computational method validation, and the commercial availability at 98% purity ensures reproducibility across laboratories.

Building Block for Coordination Chemistry and Metal‑Organic Frameworks (MOFs)

Pyrazole‑3,5‑dicarboxylates are established ligands for constructing metal‑organic assemblies, where the two carboxylate donors and the pyrazole nitrogen can coordinate metal ions in diverse geometries [1]. The additional N1‑cyanoethyl group on this compound offers a third potential donor (the nitrile nitrogen) or a site for post‑synthetic modification, enabling the construction of MOFs and coordination polymers with tailored pore functionality not accessible from simple symmetric pyrazole‑3,5‑dicarboxylate ligands.

Quote Request

Request a Quote for 3-ethyl 5-methyl 1-(2-cyanoethyl)-1H-pyrazole-3,5-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.